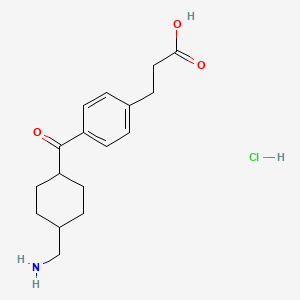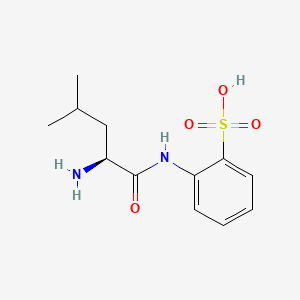
Eprodisate
Descripción general
Descripción
Eprodisate is a small molecule that is currently under investigation for use in the treatment of AA amyloidosis . It is designed to interfere with interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and the deposition of these fibrils in tissues .
Synthesis Analysis
Eprodisate is a sulfonated molecule with a structure similar to heparan sulfate . It competitively binds to the glycosaminoglycan-binding sites on serum amyloid A (SAA) and inhibits fibril polymerization and amyloid deposition .
Molecular Structure Analysis
The molecular formula of Eprodisate is C3H8O6S2 . It has a molecular weight of 248.19 . The structure of Eprodisate is similar to heparan sulfate .
Chemical Reactions Analysis
Eprodisate is designed to interfere with the interactions between amyloidogenic proteins and glycosaminoglycans . This interference inhibits the polymerization of amyloid fibrils and prevents their deposition in tissues .
Physical And Chemical Properties Analysis
Eprodisate has a molecular formula of C3H8O6S2 and a molecular weight of 248.19 . It is a small molecule that is currently under investigation .
Aplicaciones Científicas De Investigación
Treatment of Renal Disease in AA Amyloidosis
Eprodisate has been studied for its potential in treating renal disease associated with AA amyloidosis. This condition involves the deposition of amyloid fibrils derived from serum amyloid A (SAA) in the kidneys, leading to progressive proteinuria and renal impairment . Eprodisate, a sulfonated molecule similar to heparan sulfate, binds to the glycosaminoglycan-binding sites on SAA, inhibiting fibril polymerization and amyloid deposition . Clinical trials have suggested that Eprodisate may slow down the progression of renal failure in patients with AA amyloidosis .
Inhibition of Fibril Polymerization
Beyond its application in renal disease, Eprodisate’s mechanism of competitively binding to SAA can be leveraged to inhibit fibril polymerization in various amyloidosis-related conditions . By preventing the formation of amyloid fibrils, Eprodisate could potentially serve as a therapeutic agent in diseases where fibril deposition is a significant pathological factor.
Potential Therapeutic Strategy for Chronic Infections or Inflammatory Diseases
Given that AA amyloidosis is a multisystem disorder that complicates chronic infections or inflammatory diseases, Eprodisate’s role in managing these conditions is of significant interest . It offers a potential strategy for targeting amyloid deposits themselves, especially when controlling the underlying inflammatory condition is challenging .
Pharmacokinetics and Bioavailability Studies
Eprodisate has been subject to pharmacokinetic safety and efficacy studies. These studies have shown that Eprodisate has good oral bioavailability and is not protein-bound, which is advantageous for its use as an oral medication .
Research on Glycosaminoglycan-Binding Inhibition
The ability of Eprodisate to bind to glycosaminoglycan-binding sites has implications for research into the inhibition of other glycosaminoglycan-interacting proteins. This could extend its applications to a broader range of diseases where glycosaminoglycan interactions play a role in disease progression .
Exploring Alternative Treatment Options
Eprodisate represents an alternative treatment option for patients who have difficulty achieving adequate control of SAA protein production or experience rapid relapse of renal function following inflammatory stimuli . This could be particularly beneficial for patients with existing amyloidosis who are susceptible to relapses.
Role in Multisystem Disorders
As a multisystem disorder, AA amyloidosis requires a multifaceted treatment approach. Eprodisate’s role in such disorders could be expanded to study its effects on other organs commonly affected by amyloid deposition, such as the heart and liver .
Future Clinical Trials and Studies
The future of Eprodisate in scientific research is tied to the outcomes of ongoing and future clinical trials. These studies will help clarify the efficacy and safety profile of Eprodisate, potentially confirming its place in the treatment of renal amyloid disease and possibly other conditions associated with amyloid deposition .
Safety And Hazards
Propiedades
IUPAC Name |
propane-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWUDMMXZUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048301 | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Eprodisate | |
CAS RN |
21668-77-9 | |
| Record name | 1,3-Propanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprodisate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprodisate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propane-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21668-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPRODISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)



